

# Adjunctive Itraconazole in Refractory Ovarian Cancer: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Itrazole*

Cat. No.: *B7821460*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The landscape of treatment for refractory ovarian cancer is continually evolving, with a growing focus on adjunctive therapies to enhance the efficacy of conventional chemotherapy. This guide provides a comparative analysis of adjunctive itraconazole, a repurposed antifungal agent, against other therapeutic alternatives for patients with refractory or platinum-resistant ovarian cancer. The information is compiled from preclinical studies and clinical trials to support evidence-based research and drug development.

## Executive Summary

Itraconazole, traditionally used as an antifungal medication, has demonstrated promising anti-cancer properties, particularly in the context of refractory ovarian cancer. Its mechanisms of action are multifaceted, primarily involving the inhibition of the Hedgehog and mTOR signaling pathways, as well as exerting anti-angiogenic effects. Clinical studies, although limited, suggest that the addition of itraconazole to standard chemotherapy regimens can improve progression-free survival (PFS) and overall survival (OS) in this heavily pretreated patient population. This guide compares the efficacy of adjunctive itraconazole with established and emerging therapies such as bevacizumab (an anti-angiogenic agent) and Poly (ADP-ribose) polymerase (PARP) inhibitors.

## Comparative Efficacy of Adjunctive Therapies in Refractory Ovarian Cancer

The following tables summarize the quantitative data from key clinical trials investigating adjunctive itraconazole and alternative therapies in patients with refractory or platinum-resistant ovarian cancer.

Table 1: Adjunctive Itraconazole in Refractory Ovarian Cancer

| Study/Trial                                              | Treatment Arm                       | No. of Patients | Median PFS | Median OS | Objective Response Rate (ORR) |
|----------------------------------------------------------|-------------------------------------|-----------------|------------|-----------|-------------------------------|
| Tsubamoto et al. (2014)[1]<br>[2]                        | Chemotherapy<br>y +<br>Itraconazole | 19              | 103 days   | 642 days  | 32%                           |
| Chemotherapy alone                                       |                                     | 36              | 53 days    | 139 days  | 11%                           |
| Tsubamoto et al. (2014) -<br>Clear Cell<br>Subtype[3][4] | Chemotherapy<br>y +<br>Itraconazole | 9               | 544 days   | 1047 days | 44%                           |

Table 2: Bevacizumab in Platinum-Resistant Ovarian Cancer

| Study/Trial                               | Treatment Arm                      | No. of Patients | Median PFS | Median OS   | Objective Response Rate (ORR) |
|-------------------------------------------|------------------------------------|-----------------|------------|-------------|-------------------------------|
| AURELIA<br>(Phase III)[5]<br>[6][7][8][9] | Chemotherapy<br>y +<br>Bevacizumab | 179             | 6.7 months | 16.6 months | 27.3%                         |
| Chemotherapy alone                        |                                    | 182             | 3.4 months | 13.3 months | 11.8%                         |

Table 3: PARP Inhibitors in Platinum-Resistant Ovarian Cancer

| Study/Trial                                                  | Drug      | Patient Population                | No. of Patients | Median PFS   | Objective Response Rate (ORR) |
|--------------------------------------------------------------|-----------|-----------------------------------|-----------------|--------------|-------------------------------|
| CLIO (Phase II)[10]                                          | Olaparib  | gBRCAm                            | 13              | Not Reported | 38%                           |
| gBRCAwt                                                      | 54        | 2.9 months                        | 13%             |              |                               |
| QUADRA (Phase II)[11][12][13][14][15]                        | Niraparib | HRD-positive (platinum-sensitive) | 45              | Not Reported | 29%                           |
| BRCA-mutated (platinum-sensitive, resistant, and refractory) | 55        | Not Reported                      | 31%             |              |                               |
| ARIEL2 (Phase II)[16][17][18]                                | Rucaparib | BRCA-mutant (platinum-sensitive)  | 40              | 12.8 months  | Not Reported                  |
| BRCA wild-type, LOH-high                                     | 82        | 5.7 months                        | Not Reported    |              |                               |
| BRCA wild-type, LOH-low                                      | 70        | 5.2 months                        | Not Reported    |              |                               |

## Experimental Protocols

This section details the methodologies of the key studies cited in this guide.

## Retrospective Study of Adjunctive Itraconazole (Tsubamoto et al., 2014)[1][2][19]

- Study Design: A retrospective analysis of medical records.
- Patient Population: 55 patients with refractory ovarian cancer who had a history of platinum and taxane administration and showed clinical progression within six months of the last platinum-based therapy.
- Treatment Regimens:
  - Itraconazole Group (n=19): Received various chemotherapy regimens in combination with itraconazole. The most common chemotherapy was docetaxel-based (79%). Itraconazole was administered as an oral solution at a daily dose of 400-600 mg for 4-5 days, typically on a biweekly cycle.[2]
  - Control Group (n=36): Received chemotherapy alone, which included single-agent therapies such as pegylated liposomal doxorubicin, gemcitabine, docetaxel, irinotecan, or paclitaxel.[2]
- Endpoints: The primary endpoints were progression-free survival (PFS) and overall survival (OS). The response rate was a secondary endpoint.

## AURELIA: Phase III Trial of Bevacizumab[5][6][7][8][9]

- Study Design: A randomized, open-label, phase III clinical trial.
- Patient Population: 361 patients with platinum-resistant recurrent ovarian cancer who had received no more than two prior chemotherapy regimens.
- Treatment Regimens:
  - Bevacizumab Arm (n=179): Investigator's choice of chemotherapy (pegylated liposomal doxorubicin, weekly paclitaxel, or topotecan) plus bevacizumab (10 mg/kg every 2 weeks or 15 mg/kg every 3 weeks).
  - Chemotherapy Alone Arm (n=182): Investigator's choice of single-agent chemotherapy.

- Endpoints: The primary endpoint was PFS. Secondary endpoints included objective response rate (ORR), overall survival (OS), safety, and patient-reported outcomes.

## QUADRA: Phase II Trial of Niraparib[11][12][13][14][15]

- Study Design: A multicenter, open-label, single-arm, phase II study.
- Patient Population: 463 patients with relapsed, high-grade serous epithelial ovarian, fallopian tube, or primary peritoneal cancer who had been treated with three or more previous chemotherapy regimens. A significant portion of patients were platinum-resistant or refractory.
- Treatment Regimen: Oral niraparib 300 mg once daily.
- Endpoints: The primary endpoint was the proportion of patients achieving a confirmed overall response in a prespecified efficacy population (HRD-positive, platinum-sensitive, 3-4 prior lines of therapy). Efficacy was also assessed in the overall population and other subgroups.

## Signaling Pathways and Mechanisms of Action

Itraconazole's anti-cancer effects are attributed to its ability to interfere with multiple signaling pathways crucial for tumor growth and survival.

[Click to download full resolution via product page](#)

Figure 1: Itraconazole's multi-targeted mechanism of action.

## Experimental Workflow: Preclinical Xenograft Model

Preclinical studies using xenograft models are crucial for evaluating the in-vivo efficacy of new anti-cancer agents. The following diagram illustrates a typical workflow for assessing the synergistic effect of itraconazole and paclitaxel in an ovarian cancer patient-derived xenograft (PDX) model.

[Click to download full resolution via product page](#)

Figure 2: Workflow for a preclinical patient-derived xenograft study.

# Logical Relationship: Treatment Decision Framework

The selection of an adjunctive therapy in refractory ovarian cancer is a complex decision-making process that involves considering various factors. The following diagram illustrates a simplified logical framework for this process.



[Click to download full resolution via product page](#)

Figure 3: A simplified framework for treatment selection.

## Conclusion

Adjunctive itraconazole presents a promising and cost-effective therapeutic strategy for refractory ovarian cancer. Its unique mechanism of action, targeting multiple pathways, offers a potential advantage, particularly in a heavily pretreated patient population. While direct comparative trials are lacking, the available data suggests that its efficacy is comparable to other established adjunctive therapies like bevacizumab. Further prospective, randomized controlled trials are warranted to definitively establish the role of itraconazole in the treatment

paradigm of refractory ovarian cancer. The development of predictive biomarkers will also be crucial for identifying patients who are most likely to benefit from this repurposed drug.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Impact of combination chemotherapy with itraconazole on survival of patients with refractory ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Impact of combination chemotherapy with itraconazole on survival for patients with recurrent or persistent ovarian clear cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Combination Chemotherapy with Itraconazole on Survival for Patients with Recurrent or Persistent Ovarian Clear Cell Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 5. AURELIA Trial: Adding Bevacizumab to Chemotherapy Improves Outcomes in Platinum-Resistant Recurrent Ovarian Cancer - The ASCO Post [ascopost.com]
- 6. ajmc.com [ajmc.com]
- 7. onclive.com [onclive.com]
- 8. medscape.com [medscape.com]
- 9. [PDF] Bevacizumab combined with chemotherapy for platinum-resistant recurrent ovarian cancer: The AURELIA open-label randomized phase III trial. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Niraparib monotherapy for late-line treatment of ovarian cancer (QUADRA): a multicentre, open-label, single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The ASCO Post [ascopost.com]
- 13. targetedonc.com [targetedonc.com]
- 14. lerinegha.com [lerinegha.com]

- 15. [targetedonc.com](#) [targetedonc.com]
- 16. [Rucaparib in Relapsed Platinum-Sensitive High-Grade Ovarian Cancer - The ASCO Post](#) [ascopost.com]
- 17. [Rucaparib in relapsed, platinum-sensitive high-grade ovarian carcinoma \(ARIEL2 Part 1\): an international, multicentre, open-label, phase 2 trial](#) [escholarship.org]
- 18. [Rucaparib in relapsed, platinum-sensitive high-grade ovarian carcinoma \(ARIEL2 Part 1\): an international, multicentre, open-label, phase 2 trial - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Adjunctive Itraconazole in Refractory Ovarian Cancer: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7821460#adjunctive-itraconazole-in-refractory-ovarian-cancer-studies\]](https://www.benchchem.com/product/b7821460#adjunctive-itraconazole-in-refractory-ovarian-cancer-studies)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)